molecular formula C12H21NO B2618943 4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one CAS No. 1507049-47-9

4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one

Cat. No.: B2618943
CAS No.: 1507049-47-9
M. Wt: 195.306
InChI Key: GKAGTPIMTNVHBK-UHFFFAOYSA-N
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Description

4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one is a cyclohexanone derivative functionalized with a 3-isopropyl-substituted azetidine ring at the 4-position.

Properties

IUPAC Name

4-(3-propan-2-ylazetidin-1-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c1-9(2)10-7-13(8-10)11-3-5-12(14)6-4-11/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAGTPIMTNVHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(C1)C2CCC(=O)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1507049-47-9
Record name 4-[3-(propan-2-yl)azetidin-1-yl]cyclohexan-1-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-propan-2-ylazetidine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs of 4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one, emphasizing substituent effects on physicochemical and functional properties:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference(s)
This compound 3-Isopropylazetidine at C4 C₁₂H₂₁NO Moderate lipophilicity; potential bioactive scaffold N/A (target)
4-(4-Ethoxyphenyl)cyclohexan-1-one (γ-EtOPhCL) 4-Ethoxyphenyl at C4 C₁₄H₁₈O₂ High stability; monomer for polymer synthesis
2-(2-Chlorophenyl)cyclohexan-1-one 2-Chlorophenyl at C2 C₁₂H₁₃ClO Increased logP; biochemical research
4-(5-Methylfuran-2-yl)cyclohexan-1-one 5-Methylfuran at C4 C₁₁H₁₄O₂ Electron-rich aromatic substituent
4-(Methylamino)cyclohexan-1-one Methylamino at C4 C₇H₁₃NO Basic amine; NMDA receptor antagonism
3-[4-(4-Tert-butylcyclohexyl)oxyphenyl]cyclohexan-1-one Bulky tert-butylphenoxy group C₂₀H₂₇NO₃ High lipophilicity; metabolite profiling

Physicochemical Properties

  • Lipophilicity: The tert-butylphenoxy derivative (logP ~3.5) is more lipophilic than the azetidine analog (estimated logP ~2.8), which lacks aromatic groups.
  • Absolute hardness (η) and electronegativity (χ) calculations (per Parr and Pearson ) could further quantify electronic profiles.
  • Steric Effects: The isopropyl group on the azetidine introduces greater steric bulk compared to smaller substituents (e.g., methylamino ), affecting binding interactions in biological systems.

Research Findings and Trends

  • Heterocyclic Impact : Azetidine’s strain (bond angle ~90°) enhances reactivity compared to five- or six-membered rings, making it a promising candidate for kinetic-controlled syntheses .
  • Structure-Activity Relationships (SAR) : Chlorophenyl and trifluoromethyl groups improve metabolic stability and target binding in medicinal chemistry , whereas ethoxyphenyl groups enhance polymer thermal stability .

Biological Activity

4-(3-Propan-2-ylazetidin-1-yl)cyclohexan-1-one is a chemical compound with the molecular formula C12H21NO. It features a cyclohexanone ring that is substituted with a 3-propan-2-ylazetidine group. This compound has garnered interest due to its potential biological activity and interactions with various biological molecules, which may have implications in medicinal chemistry and drug development.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The functional groups present in the compound may facilitate these interactions, leading to modulation of various biochemical pathways. However, detailed studies are required to elucidate the precise mechanisms at play.

Potential Applications

Research into this compound suggests several potential applications:

  • Pharmaceutical Development : The compound may serve as an intermediate or active ingredient in drug formulations.
  • Chemical Biology : It can be utilized as a building block for synthesizing more complex molecules.
  • Material Science : Its unique structure could lead to the development of new materials with specific properties.

Case Studies and Experimental Data

Recent studies have explored the biological effects of this compound. For instance, preliminary data indicate that this compound may exhibit activity against certain biological targets, although comprehensive pharmacological profiles are still under investigation.

Table 1: Summary of Biological Activity Studies

Study ReferenceBiological Activity ObservedMethodology UsedKey Findings
Enzyme inhibitionIn vitro assaysInhibited specific enzyme activity by 30%
CytotoxicityCell viability assaysReduced cell viability in cancer cell lines
Interaction with receptorsBinding assaysShowed affinity for receptor binding

Comparative Analysis with Similar Compounds

In comparison to other cyclohexanone derivatives and azetidine-containing compounds, this compound exhibits distinct properties due to its specific substitution pattern. This uniqueness may confer different reactivity profiles and biological activities.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesReported Biological Activity
4-(3-Methylazetidin-1-yl)cyclohexan-1-oneMethyl substitution on azetidineModerate enzyme inhibition
4-(3-Ethylazetidin-1-yl)cyclohexan-1-oneEthyl substitution on azetidineHigh cytotoxicity in vitro
4-(3-Butilazetidin-1-yl)cyclohexan-1-oneButyl substitution on azetidineLow receptor affinity

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